molecular formula C12H10O3 B13930433 4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid

4-Hydroxy-5-methyl-2-naphthalenecarboxylic acid

Cat. No.: B13930433
M. Wt: 202.21 g/mol
InChI Key: ULBVJZQHBHJPNL-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl- is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group, a hydroxyl group, and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl- typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available naphthalene. The steps include selective acylation, oxidation, and subsequent functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 4-hydroxy-5-methyl-2-naphthoic acid.

    Reduction: Formation of 4-hydroxy-5-methyl-2-naphthalenemethanol.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    4-Hydroxy-2-naphthoic acid: Similar structure but without the methyl group, leading to variations in biological activity.

    5-Methyl-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-hydroxy-5-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c1-7-3-2-4-8-5-9(12(14)15)6-10(13)11(7)8/h2-6,13H,1H3,(H,14,15)

InChI Key

ULBVJZQHBHJPNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2O)C(=O)O

Origin of Product

United States

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